1-[4-(5-Bromothiophen-2-yl)phenyl]ethan-1-one
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Overview
Description
1-[4-(5-Bromothiophen-2-yl)phenyl]ethan-1-one is an organic compound with the molecular formula C12H9BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(5-Bromothiophen-2-yl)phenyl]ethan-1-one can be synthesized through several methods. One common approach involves the bromination of 2-acetylthiophene followed by a Suzuki-Miyaura coupling reaction with a phenylboronic acid derivative. The reaction typically employs palladium catalysts and bases such as potassium carbonate under inert conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(5-Bromothiophen-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reagents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(5-Bromothiophen-2-yl)phenyl]ethan-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(5-Bromothiophen-2-yl)phenyl]ethan-1-one varies depending on its application:
Antimicrobial Activity: The compound interacts with bacterial cell membranes, leading to increased permeability and cell lysis.
Anti-inflammatory and Anticancer Activity: It may inhibit specific enzymes or signaling pathways involved in inflammation and cancer cell proliferation.
Comparison with Similar Compounds
- 1-(5-Bromothiophen-2-yl)ethan-1-one
- 5-Bromo-2-thiophenecarboxaldehyde
- 2-Bromo-1-(5-bromothiophen-2-yl)ethan-1-one
Uniqueness: 1-[4-(5-Bromothiophen-2-yl)phenyl]ethan-1-one stands out due to its unique combination of a bromothiophene moiety and a phenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of novel materials and pharmaceuticals .
Properties
IUPAC Name |
1-[4-(5-bromothiophen-2-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrOS/c1-8(14)9-2-4-10(5-3-9)11-6-7-12(13)15-11/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBZCCORSAPZBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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